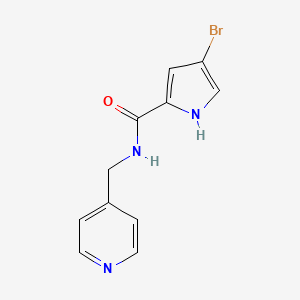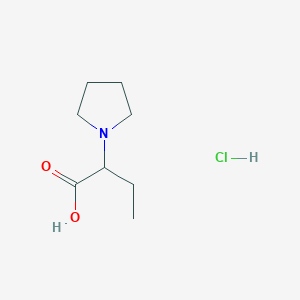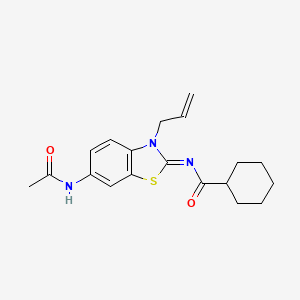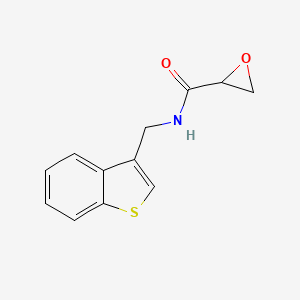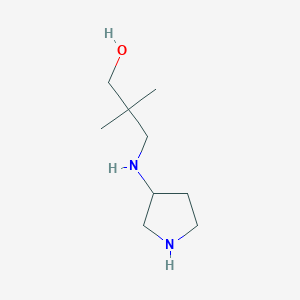
N-(2-cyano-3-methylbutan-2-yl)-2-(3-ethyl-2-oxobenzimidazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyano-3-methylbutan-2-yl)-2-(3-ethyl-2-oxobenzimidazol-1-yl)acetamide, also known as C646, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the histone acetyltransferase (HAT) p300/CBP, which plays an important role in regulating gene expression.
Mecanismo De Acción
N-(2-cyano-3-methylbutan-2-yl)-2-(3-ethyl-2-oxobenzimidazol-1-yl)acetamide inhibits the histone acetyltransferase activity of p300/CBP by binding to its catalytic domain. This results in the inhibition of acetylation of histones and other non-histone proteins, which leads to altered gene expression and cellular processes.
Biochemical and Physiological Effects:
N-(2-cyano-3-methylbutan-2-yl)-2-(3-ethyl-2-oxobenzimidazol-1-yl)acetamide has been shown to induce apoptosis and cell cycle arrest in cancer cells by inhibiting the activity of p300/CBP. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-(2-cyano-3-methylbutan-2-yl)-2-(3-ethyl-2-oxobenzimidazol-1-yl)acetamide has been shown to regulate the expression of genes involved in various cellular processes, such as cell proliferation, differentiation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-cyano-3-methylbutan-2-yl)-2-(3-ethyl-2-oxobenzimidazol-1-yl)acetamide is a potent and selective inhibitor of p300/CBP, which makes it a valuable tool for studying the role of these proteins in cellular processes. However, N-(2-cyano-3-methylbutan-2-yl)-2-(3-ethyl-2-oxobenzimidazol-1-yl)acetamide has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are many potential future directions for research on N-(2-cyano-3-methylbutan-2-yl)-2-(3-ethyl-2-oxobenzimidazol-1-yl)acetamide. One area of interest is the development of more potent and selective inhibitors of p300/CBP. Another area of interest is the investigation of the role of p300/CBP in other diseases, such as cardiovascular disease and diabetes. Additionally, the use of N-(2-cyano-3-methylbutan-2-yl)-2-(3-ethyl-2-oxobenzimidazol-1-yl)acetamide in combination with other drugs for the treatment of cancer is an area of active research.
Métodos De Síntesis
The synthesis of N-(2-cyano-3-methylbutan-2-yl)-2-(3-ethyl-2-oxobenzimidazol-1-yl)acetamide involves a multi-step process that begins with the reaction of 2-amino-3-ethylbenzoic acid with ethyl oxalyl chloride to form 3-ethyl-2-oxobenzimidazol-1-yl)acetyl chloride. This intermediate is then reacted with 2-methyl-2-butenenitrile to form N-(2-cyano-3-methylbutan-2-yl)-2-(3-ethyl-2-oxobenzimidazol-1-yl)acetamide. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
N-(2-cyano-3-methylbutan-2-yl)-2-(3-ethyl-2-oxobenzimidazol-1-yl)acetamide has been widely used in scientific research to investigate the role of p300/CBP in various cellular processes. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-(2-cyano-3-methylbutan-2-yl)-2-(3-ethyl-2-oxobenzimidazol-1-yl)acetamide has also been used to study the regulation of gene expression, chromatin remodeling, and DNA damage response. In addition, N-(2-cyano-3-methylbutan-2-yl)-2-(3-ethyl-2-oxobenzimidazol-1-yl)acetamide has been used to investigate the role of p300/CBP in neurodegenerative diseases, such as Alzheimer's disease.
Propiedades
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(3-ethyl-2-oxobenzimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-5-20-13-8-6-7-9-14(13)21(16(20)23)10-15(22)19-17(4,11-18)12(2)3/h6-9,12H,5,10H2,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMVSSIKVGXSHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N(C1=O)CC(=O)NC(C)(C#N)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(3-ethyl-2-oxobenzimidazol-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

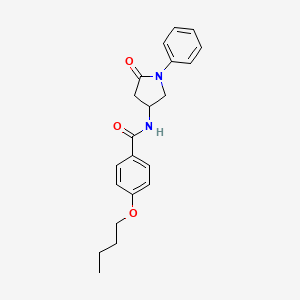


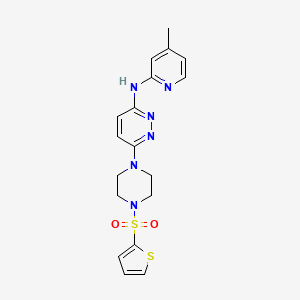

![2-[(Adamantane-1-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid](/img/structure/B2558173.png)
![3-(2-chlorobenzyl)-5-(4-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2558175.png)
triazin-2-yl)sulfanyl)acetate](/img/structure/B2558176.png)
